prop-2-enyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamodithioate
Overview
Description
Prop-2-enyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamodithioate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with phenyl and dimethyl groups, as well as a carbamodithioate moiety.
Preparation Methods
The synthesis of prop-2-enyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamodithioate typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then characterized using techniques such as single crystal X-ray diffraction (XRD) analysis to confirm its structure .
Chemical Reactions Analysis
Prop-2-enyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamodithioate moiety is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Prop-2-enyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamodithioate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds and bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is utilized in manufacturing processes to improve product quality and efficiency.
Mechanism of Action
The mechanism of action of prop-2-enyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamodithioate involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it has been shown to interact with amino acids in proteins, resulting in good binding interactions and significant biological activity .
Comparison with Similar Compounds
Prop-2-enyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamodithioate can be compared with other similar compounds, such as:
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl)benzamide: This compound has a similar pyrazole structure but differs in the substituents attached to the carbamodithioate moiety.
Indole derivatives: These compounds also exhibit significant biological activity and are used in various therapeutic applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties.
Properties
IUPAC Name |
prop-2-enyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamodithioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS2/c1-4-10-21-15(20)16-13-11(2)17(3)18(14(13)19)12-8-6-5-7-9-12/h4-9H,1,10H2,2-3H3,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UACZGXAQEPKXKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)SCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801333662 | |
Record name | prop-2-enyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801333662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24837858 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
329266-66-2 | |
Record name | prop-2-enyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801333662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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